molecular formula C8H8ClFN2O3 B2457305 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol CAS No. 1006390-14-2

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol

Cat. No.: B2457305
CAS No.: 1006390-14-2
M. Wt: 234.61
InChI Key: WAHHSJLFAFREMV-UHFFFAOYSA-N
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Description

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is an organic compound that features a complex aromatic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol typically involves multi-step organic reactions. One common method includes the nitration of a chlorofluorobenzene derivative, followed by amination and subsequent reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Products include 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]acetaldehyde or 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]acetone.

    Reduction: The major product is 2-[(2-Chloro-3-fluoro-6-aminophenyl)amino]ethanol.

    Substitution: Products vary depending on the nucleophile used, such as 2-[(2-Methoxy-3-fluoro-6-nitrophenyl)amino]ethanol.

Scientific Research Applications

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-4-fluoro-6-nitrophenyl)amino]ethanol
  • 2-[(2-Chloro-3-fluoro-5-nitrophenyl)amino]ethanol
  • 2-[(2-Bromo-3-fluoro-6-nitrophenyl)amino]ethanol

Uniqueness

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The combination of chlorine, fluorine, and nitro groups in the aromatic ring provides distinct chemical properties that differentiate it from similar compounds.

Biological Activity

2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol is an organic compound characterized by a complex aromatic structure featuring multiple functional groups, including chlorine, fluorine, and nitro groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antibacterial and anticancer properties.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the nitration of a chlorofluorobenzene derivative, followed by amination and reaction with ethylene oxide to introduce the ethanol group. Controlled temperatures and catalysts are crucial for optimizing yield and purity during synthesis.

The biological activity of this compound can be attributed to its structural features:

  • Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Aromatic Structure : Allows intercalation with DNA, potentially disrupting cellular processes.
  • Hydroxyl Group : Capable of forming hydrogen bonds with biological molecules, influencing their function.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, compounds structurally related to this compound have shown MIC values against Escherichia coli and Staphylococcus aureus ranging from 0.0048 mg/mL to 0.0195 mg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Its nitro-containing structure is hypothesized to inhibit cancer cell proliferation through mechanisms such as:

  • Inhibition of Topoisomerase : Preventing DNA replication.
  • Alkylation of DNA : Causing mutations that can lead to cell death.
  • Inhibition of Tubulin Polymerization : Disrupting microtubule dynamics essential for mitosis .

Case Studies

  • Antibacterial Study :
    • A study evaluated the antibacterial effects of similar nitro compounds and found that those with hydroxyl substitutions exhibited enhanced activity against Bacillus subtilis and E. coli. The results suggested that the presence of electron-withdrawing groups like nitro significantly increased antibacterial potency .
  • Anticancer Evaluation :
    • Another study focused on nitro-containing compounds similar to this compound, revealing promising results in inhibiting the growth of various cancer cell lines, including breast and liver cancers. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells .

Data Table: Biological Activity Overview

Biological ActivityTarget Organisms/CellsMIC Values (mg/mL)Mechanism of Action
AntibacterialE. coli, S. aureus0.0048 - 0.0195Inhibition of cell wall synthesis
AnticancerMDA-MB-231 (breast cancer)VariesTopoisomerase inhibition, apoptosis
HepG2 (liver cancer)VariesDNA alkylation, disruption of microtubules

Properties

IUPAC Name

2-(2-chloro-3-fluoro-6-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O3/c9-7-5(10)1-2-6(12(14)15)8(7)11-3-4-13/h1-2,11,13H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHSJLFAFREMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])NCCO)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-1,3-difluoro-4-nitrobenzene (5.37 g, 27.7 mmol), ethanolamine (1.69 g, 27.7 mmol) and Et3N (2.80 g, 27.7 mmol) are stirred in EtOH (40.0 mL) at room temperature for 2 hours. The solvent is then evaporated, and the resulting residue is suspended in EtOAc (50.0 mL) and washed with 0.5 N NaOH (50.0 mL). The aqueous phase is extracted 4 times with EtOAc (4×50.0 mL). The combined organic phases are dried with MgSO4, filtered and concentrated. The product is purified by flash chromatography on silica gel, eluting with mixtures of heptane and EtOAc (5.53 g, 85%). 1H NMR (400 MHz, DMSO-D6) δ ppm 3.39 (dd, J=10.55, 5.27 Hz, 2H) 3.53 (t, J=5.47 Hz, 2H) 4.89 (s, 1H) 6.89 (dd, J=9.37, 8.01 Hz, 1H) 7.19 (t, J=4.69 Hz, 1H) 8.01 (dd, J=9.47, 5.96 Hz, 1H).
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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